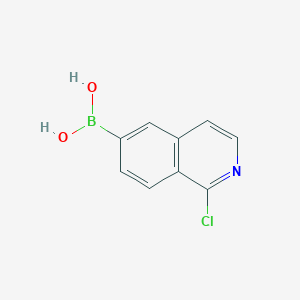
(1-氯异喹啉-6-基)硼酸
描述
(1-Chloroisoquinolin-6-yl)boronic acid, also known as CIQB, is a boronic acid derivative of the isoquinolyl group and is widely used in scientific research. It is a versatile compound that can be used in a variety of different applications, such as organic synthesis, chemical biology, and drug discovery. In addition, CIQB has been found to have a wide range of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various compounds.
科学研究应用
荧光化学传感器
比色比例试剂用于次氯酸根离子检测:一种与(1-氯异喹啉-6-基)硼酸结构相似的苯乙烯基喹啉硼酸已被用于检测次氯酸根离子。它在吸收和发射光谱中表现出明显的红移,使其成为比色比例光学化学传感器的有用工具 (Wang et al., 2013)。
在生理pH值下对二醇具有高亲和力:异喹啉硼酸在生理pH值下对含二醇化合物具有高亲和力,在结合时显示出显著的荧光变化。这使它们对于检测类似碳水化合物和生物活性物质的生物活性物质非常有价值 (Cheng et al., 2010)。
生物共轭和医学研究
潜在基于硼的HIPK2抑制剂的开发:通过Pd催化的C-4硼化合成的硼化喹啉已被研究作为基于硼的家庭结合蛋白激酶2(HIPK2)抑制剂的潜在药物。这为在药理剂中使用喹啉打开了新的途径 (Das et al., 2022)。
硼酸用于位点选择性生物共轭:包括从异喹啉衍生的硼酸已被用于在肽链上进行位点选择性生物共轭。这涉及与氧/氮亲核试剂形成可逆共价键,对于动态材料设计非常有用 (Russo et al., 2020)。
合成和结构研究
合成中的铃木偶联:已探索了1-氯-3-苯基异喹啉与硼酸的铃木偶联用于合成多样化的1,3-二取代异喹啉。这展示了它在促进复杂有机合成中的作用 (Prabakaran et al., 2012)。
电致发光和结构分析:已合成并研究了某些基于喹啉结构的硼酸衍生物,用于其电致发光性能。这项研究有助于开发用于电子和光电应用的新材料 (Wu et al., 2000)。
作用机制
Target of Action
The primary target of (1-Chloroisoquinolin-6-yl)boronic acid is the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in metal-catalyzed reactions . This compound is often used as a reagent in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions .
Mode of Action
(1-Chloroisoquinolin-6-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group (attached to the isoquinoline ring) transfers its organic group to a metal catalyst, such as palladium . This transfer is facilitated by the boronic acid’s ability to reversibly form boronate esters with diols .
Biochemical Pathways
The primary biochemical pathway affected by (1-Chloroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds in organic synthesis . The boronic acid group of the compound plays a crucial role in this pathway, participating in the transmetalation step that forms the new carbon-carbon bond .
Pharmacokinetics
It is known that boronic acids, in general, have good stability and are readily prepared, making them useful in various chemical reactions .
Result of Action
The molecular and cellular effects of (1-Chloroisoquinolin-6-yl)boronic acid’s action primarily involve the formation of new carbon-carbon and carbon-nitrogen bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of (1-Chloroisoquinolin-6-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of diols can influence the formation of boronate esters . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
属性
IUPAC Name |
(1-chloroisoquinolin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCIGBKCHAHPKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



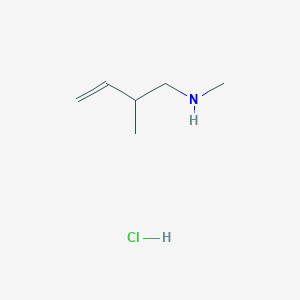
![1-[2-(Dimethylamino)ethyl]-4-piperidinamine trihydrochloride](/img/structure/B1457383.png)
![tert-butyl N-{2-[(4-chlorophenyl)formohydrazido]-2-oxoethyl}carbamate](/img/structure/B1457385.png)
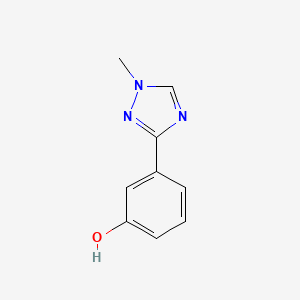

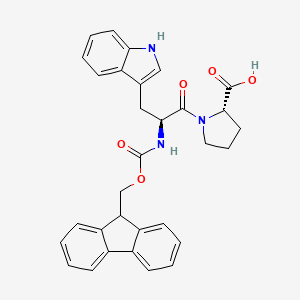
![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1457394.png)


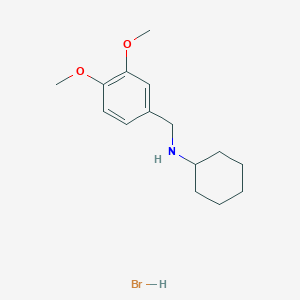

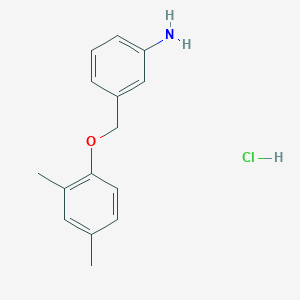
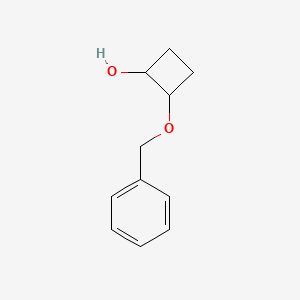
![6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1457404.png)